molecular formula C12H16N2O4S B5330120 N-cyclopropyl-4-methoxy-3-(methylsulfamoyl)benzamide

N-cyclopropyl-4-methoxy-3-(methylsulfamoyl)benzamide

Cat. No.: B5330120
M. Wt: 284.33 g/mol
InChI Key: KYYBTDDJZSMYGE-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-methoxy-3-(methylsulfamoyl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a cyclopropyl group, a methoxy group, and a methylsulfamoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-methoxy-3-(methylsulfamoyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-methoxy-3-(methylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The methylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-cyclopropyl-4-hydroxy-3-(methylsulfamoyl)benzamide.

    Reduction: Formation of N-cyclopropyl-4-methoxy-3-(methylamino)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methoxy-3-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to act on epigenetic targets, modulating gene expression by inhibiting certain enzymes involved in chromatin remodeling . This modulation can lead to changes in cellular functions and has potential therapeutic implications.

Comparison with Similar Compounds

N-cyclopropyl-4-methoxy-3-(methylsulfamoyl)benzamide can be compared with other benzamide derivatives:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

N-cyclopropyl-4-methoxy-3-(methylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-13-19(16,17)11-7-8(3-6-10(11)18-2)12(15)14-9-4-5-9/h3,6-7,9,13H,4-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYBTDDJZSMYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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